2-(1-Benzyl-1H-pyrazol-3-yl)pyridine
Description
Contextualization of Pyrazole-Pyridine Hybrid Ligands in Advanced Chemical Systems
Pyrazole-pyridine hybrid ligands are a class of bidentate N-donor ligands that have garnered significant attention as alternatives to more traditional ligands like 2,2'-bipyridine. These hybrid structures, containing both a five-membered pyrazole (B372694) ring and a six-membered pyridine (B92270) ring, offer a versatile platform for the construction of metal complexes. researchgate.net The nitrogen atoms in both heterocyclic rings act as coordination sites for metal ions, allowing for the formation of stable chelate rings. researchgate.net The ease of synthesis and the ability to readily modify the substituents on both the pyrazole and pyridine rings allow for fine-tuning of the steric and electronic properties of the resulting metal complexes. This tunability is crucial for designing materials with specific functions, such as catalysts and luminescent probes. acs.org
Significance of the Benzyl (B1604629) Moiety in Structural and Electronic Modulation
The presence of a benzyl group (a phenyl ring attached to a methylene (B1212753) group) at the N1 position of the pyrazole ring in 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine is a key feature that significantly influences its properties and reactivity. The benzyl group is more than just a simple substituent; it plays a crucial role in modulating the steric and electronic environment of the ligand.
From a steric perspective, the bulky benzyl group can influence the coordination geometry of the metal complexes formed, potentially creating a specific pocket around the metal center that can affect substrate selectivity in catalytic applications. acs.org Electronically, the benzyl group is generally considered to be weakly electron-donating. However, its primary electronic influence in this context is the stabilization of the ligand and its complexes through delocalization of electron density via the aromatic system. This stabilization can impact the reactivity and photophysical properties of the resulting metal complexes. Furthermore, the introduction of substituents on the phenyl ring of the benzyl group offers another avenue for systematically tuning the ligand's properties.
Overview of Research Paradigms for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Research in this area is driven by the need to develop efficient and selective synthetic methods for these complex molecules and to understand their structure-property relationships.
A significant paradigm in the research of these compounds is their application as ligands in transition-metal catalysis and organocatalysis. The nitrogen atoms in these heterocycles can coordinate to metal centers, influencing their catalytic activity and selectivity. Another major research thrust is the exploration of their photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability of these compounds to absorb and emit light can be tailored by modifying their chemical structure.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound is primarily focused on its application as a ligand in the synthesis of novel coordination complexes with interesting photophysical properties. A notable area of investigation is its use in the development of near-infrared (NIR) emitting materials.
For instance, this compound has been successfully employed as a ligand in the synthesis of cationic iridium(III) complexes. These complexes have been shown to exhibit NIR emission, a property that is highly desirable for applications in biological imaging, as NIR light can penetrate deeper into tissues with minimal interference from autofluorescence. Research in this area aims to synthesize and characterize these iridium complexes, and to evaluate their photophysical properties, such as their emission wavelengths and quantum yields. The ultimate goal is to develop highly stable and efficient NIR probes for advanced bioimaging applications.
Detailed Research Findings
Recent research has highlighted the potential of this compound in the development of advanced functional materials. A significant finding is its use as a ligand in the creation of near-infrared (NIR) emitting iridium(III) complexes for cellular imaging.
In one study, this compound was used as a nitrogen-donor ligand (N^N) in the synthesis of a cationic iridium(III) complex, denoted as [Ir(pbq-g)2(N^N)]+Cl− (where pbq-g is phenylbenzo[g]quinoline). This complex, referred to as Ir1 , demonstrated promising photophysical properties for bioimaging applications.
The Ir1 complex exhibited a near-infrared emission maximum at 751 nm in a phosphate-buffered saline (PBS) solution. This is a particularly important finding as emission in the NIR region is highly sought after for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence. Furthermore, the complex displayed a respectable luminescence quantum yield of approximately 0.62 in PBS solution. These properties, combined with high mitochondrial specificity and superior photostability, underscore the potential of this this compound-based complex as a promising NIR luminescent tag for long-term mitochondrial imaging in living cells.
While detailed synthetic procedures for this compound are not extensively published in dedicated articles, its synthesis can be inferred from established methods for similar pyrazole-pyridine ligands. A plausible route involves the condensation of 2-acetylpyridine (B122185) with a suitable reagent to form a 1,3-dicarbonyl intermediate, followed by cyclization with benzylhydrazine.
Below are interactive tables detailing the properties of the parent compound and the photophysical data of its iridium complex.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃N₃ |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 695215-36-2 |
| Appearance | Expected to be a solid at room temperature |
Table 2: Photophysical Data of the Iridium(III) Complex of this compound (Ir1)
| Parameter | Value | Reference |
| Complex | [Ir(pbq-g)₂(this compound)]⁺Cl⁻ | |
| Emission Maximum (λₑₘ) | 751 nm (in PBS) | |
| Luminescence Quantum Yield (Φ) | ~0.62 (in PBS) | |
| Application | Near-Infrared Bioimaging |
Structure
2D Structure
Properties
CAS No. |
695215-36-2 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)12-18-11-9-15(17-18)14-8-4-5-10-16-14/h1-11H,12H2 |
InChI Key |
SYILINNBKCIDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine
Diverse Synthetic Pathways for the Pyrazole-Pyridine Core
Palladium-Catalyzed Cross-Coupling Strategies for C–C and C–N Bond Formation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a versatile approach to the synthesis of bi-heterocyclic compounds like 2-(1-benzyl-1H-pyrazol-3-yl)pyridine. A common strategy involves a one-pot reaction sequence that combines the N-benzylation of a pyrazole (B372694) precursor with a subsequent Suzuki coupling reaction.
This two-step, one-pot procedure begins with the N-alkylation of a pyrazole boronic acid ester, such as 3-(4,4,5,5-tetramethyl- nih.govresearchgate.netrsc.orgdioxaborolan-2-yl)-1H-pyrazole, with a benzyl (B1604629) halide. This is followed by the in-situ palladium-catalyzed Suzuki coupling of the resulting N-benzylpyrazole boronic acid ester with a suitable halopyridine, for instance, 2-chloropyridine (B119429). The use of a catalyst system like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is crucial for the efficiency of the Suzuki coupling step.
| Starting Material 1 | Starting Material 2 | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
| 3-(4,4,5,5-tetramethyl- nih.govresearchgate.netrsc.orgdioxaborolan-2-yl)-1H-pyrazole | 2-chloropyridine | 4-chlorobenzyl bromide, Cs₂CO₃, H₂O | Pd(PPh₃)₄ | Acetonitrile (B52724) | 80 °C | Not explicitly stated for this specific combination, but the general method is described as effective. |
This methodology allows for the convenient variation of both the benzyl substituent and the heterocyclic partner at the 3-position of the pyrazole, making it a flexible approach for generating a library of analogues for structure-activity relationship (SAR) studies.
Cycloaddition Reactions in Pyrazole Ring Construction
The formation of the pyrazole ring itself is often accomplished through [3+2] cycloaddition reactions. beilstein-journals.org A classic and widely used method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org To synthesize the 2-(pyrazol-3-yl)pyridine core, one could envision a reaction between a pyridine-containing 1,3-dicarbonyl compound and hydrazine, followed by N-benzylation.
A plausible synthetic route involves the initial synthesis of 2-(1H-pyrazol-3-yl)pyridine. This can be achieved by reacting 2-acetylpyridine (B122185) with N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone intermediate, which then undergoes cyclization with hydrazine hydrate (B1144303) to yield 2-(1H-pyrazol-3-yl)pyridine with a high yield of 97.3%. chemicalbook.com
| Starting Material 1 | Starting Material 2 | Intermediate | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal | 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | 60 °C | 0.5 h | 97.3% | chemicalbook.com |
Once the 2-(1H-pyrazol-3-yl)pyridine core is synthesized, the benzyl group can be introduced in a subsequent step, as will be discussed in section 2.2.
Directed Ortho Metalation (DoM) Approaches to Substituted Pyridines
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. rsc.org In the context of synthesizing the target compound, DoM can be employed on a pyridine (B92270) ring to introduce a pyrazole substituent at the 2-position. The process involves the deprotonation of the position ortho to a directing metalation group (DMG) on the pyridine ring using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. rsc.org
For instance, 2-chloropyridine can undergo chemoselective directed metalation at the 3-position. rsc.org However, achieving C-2 lithiation of a pyridine ring often requires specific directing groups to overcome the inherent reactivity of the pyridine nitrogen towards nucleophiles. nih.govharvard.edu A potential, though less direct, route could involve the metalation of a suitably protected 2-halopyridine at a different position, followed by a series of steps to introduce the pyrazole ring and then the benzyl group. A more direct approach could involve the lithiation of 2-chloropyridine at the 6-position using a superbase like BuLi-Me₂N(CH₂)₂OLi, followed by reaction with a suitable pyrazole-containing electrophile. nih.govresearchgate.net
While a direct, one-step DoM approach to this compound is not prominently described, the methodology provides a conceptual framework for the regioselective construction of the pyridine-pyrazole linkage.
Introduction of the 1-Benzyl Group: Regioselectivity and Reaction Control
The final step in the synthesis of this compound is the introduction of the benzyl group onto the pyrazole nitrogen. This step is crucial as it can lead to a mixture of regioisomers, and therefore, requires careful control of reaction conditions to achieve the desired N-1 benzylation with high selectivity and yield.
N-Alkylation Strategies for Pyrazole Nitrogen
The most common method for introducing an alkyl or benzyl group onto a pyrazole ring is through N-alkylation. This typically involves the deprotonation of the pyrazole NH with a base, followed by reaction with an alkyl or benzyl halide. semanticscholar.org The regioselectivity of this reaction (N-1 versus N-2 substitution) is influenced by several factors, including the nature of the substituents on the pyrazole ring, the choice of base, solvent, and the alkylating agent itself. beilstein-journals.org
In the case of 3-substituted pyrazoles, such as 2-(pyrazol-3-yl)pyridine, alkylation can occur at either the N-1 or N-2 position. The steric bulk of the substituent at the 3-position can play a significant role in directing the incoming alkyl group to the less sterically hindered N-1 position. beilstein-journals.org
A study on the benzylation of 3-(4-pyrimidinyl)pyrazole with 4-chlorobenzyl bromide using cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF) showed a 10:1 ratio of N-1 to N-2 isomers, with the N-1 isomer being the major product. This selectivity is attributed to the steric hindrance posed by the pyrimidinyl group at the 3-position.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions for N-alkylation is critical to maximize the yield of the desired regioisomer and to simplify purification. Key parameters that can be varied include the base, solvent, temperature, and the nature of the leaving group on the benzylating agent. researchgate.netresearchgate.net
Commonly used bases for pyrazole N-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). beilstein-journals.org The choice of solvent can also influence the regioselectivity and reaction rate, with polar aprotic solvents like DMF and acetonitrile often being employed.
The following table summarizes typical conditions for the N-alkylation of pyrazoles, which can be adapted for the benzylation of 2-(1H-pyrazol-3-yl)pyridine.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield of N-1 Isomer | Reference |
| 3-(4-Pyrimidinyl)pyrazole | 4-Chlorobenzyl bromide | Cs₂CO₃ | DMF | Not specified | Major product (10:1 ratio) | |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | Reflux | 77% | semanticscholar.org |
| 1H-Indazole | Alkyl bromide | NaH | THF | Not specified | >99% regioselectivity for some substrates | beilstein-journals.org |
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound involves two primary transformations: the formation of the pyrazole ring and the subsequent N-benzylation. Mechanistic understanding of these steps is crucial for optimizing reaction conditions and improving yields.
Reaction Intermediates and Transition State Analysis
The formation of the pyrazole ring often proceeds via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of synthesizing the precursor 2-(1H-pyrazol-3-yl)pyridine, a plausible route involves the reaction of a 1-(pyridin-2-yl)-1,3-dicarbonyl derivative with hydrazine. The reaction mechanism initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. mdpi.comresearchgate.net
The key intermediates in this process are the hydrazone and the subsequent non-aromatic dihydropyrazolone. The rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the initial nucleophilic attack or the final dehydration step. While detailed transition state analysis for the specific synthesis of 2-(1H-pyrazol-3-yl)pyridine is not extensively reported in the literature, studies on similar pyrazole syntheses suggest that the transition state for the cyclization step involves a six-membered ring-like arrangement of the atoms, facilitating the intramolecular attack.
The subsequent N-benzylation of 2-(1H-pyrazol-3-yl)pyridine with a benzyl halide proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon. This reaction is typically facilitated by a base to deprotonate the pyrazole NH group, thereby increasing its nucleophilicity. The transition state for this SN2 reaction would involve the simultaneous formation of the N-benzyl bond and the cleavage of the carbon-halide bond. The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents generally favoring this type of reaction. orgsyn.org
Stereochemical Considerations in Multi-Step Syntheses
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, in a standard synthesis using achiral starting materials and reagents, the formation of stereoisomers is not a concern.
However, stereochemical considerations would become highly relevant if the synthesis were to be adapted to produce chiral derivatives of this compound. For instance, if a chiral benzyl halide or a chiral precursor for the pyrazole ring were used, diastereomers could be formed. In such cases, controlling the stereoselectivity of the reaction would be crucial. This could be achieved through the use of chiral auxiliaries, catalysts, or resolving agents. For example, the asymmetric synthesis of pyrazole derivatives has been reported using chiral auxiliaries like tert-butanesulfinamide to control the stereoselective addition to an imine, which is then elaborated into the chiral pyrazole ring. chemrxiv.org While not directly applicable to the synthesis of the parent compound, these methodologies highlight how stereochemical control could be introduced into the synthetic sequence if desired.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of greener solvents, alternative energy sources, and catalysts, as well as improving atom economy.
Atom Economy and Waste Reduction: The classical synthesis of pyrazoles often involves condensation reactions that produce water as a byproduct, which is environmentally benign. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. chemrxiv.orgrsc.org For the synthesis of this compound, a high atom economy can be achieved by carefully selecting reagents and reaction pathways that minimize the formation of byproducts. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to waste reduction by minimizing purification steps and solvent usage. mdpi.comresearchgate.net
Alternative Solvents and Catalysts: Traditional pyrazole syntheses often employ volatile and potentially toxic organic solvents. Green chemistry encourages the use of more environmentally friendly alternatives such as water, ethanol, or solvent-free conditions. rsc.orgrsc.orgresearchgate.net For instance, the synthesis of pyrazole derivatives has been successfully carried out in water, which is a safe, non-toxic, and inexpensive solvent. rsc.org The use of recyclable catalysts, such as solid acid catalysts or metal nanoparticles, can also enhance the greenness of the synthesis by reducing waste and allowing for easier product purification. nih.gov
Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to be effective for the synthesis of various pyrazole derivatives, often leading to higher yields in shorter reaction times. mdpi.comresearchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of pyrazole derivatives, which can be extrapolated to the synthesis of this compound.
Table 1: Application of Green Chemistry Principles in Pyrazole Synthesis
| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Benefit for this compound Synthesis |
|---|---|---|
| Prevention | Designing syntheses to minimize waste. One-pot reactions. mdpi.comresearchgate.net | Reduced solvent waste and purification steps. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. chemrxiv.orgrsc.org | Higher efficiency and less waste generation. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Reduced risk for chemists and minimized environmental impact. |
| Safer Solvents and Auxiliaries | Use of safer solvents like water or ethanol, or solvent-free conditions. rsc.orgrsc.orgresearchgate.net | Reduced environmental pollution and health hazards. |
| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. mdpi.comresearchgate.netnih.gov | Faster reactions and lower energy costs. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding unnecessary derivatization to reduce reaction steps. | Simplified synthetic route and less waste. |
| Catalysis | Use of catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov | Increased reaction efficiency and reduced waste. |
| Design for Degradation | Designing chemical products that break down into innocuous degradation products at the end of their function. | Reduced persistence of the compound in the environment. |
| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. | Improved process control and reduced waste. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms in a chemical process to minimize the potential for chemical accidents. | Enhanced laboratory and industrial safety. |
Coordination Chemistry and Metal Complexation of 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine
Ligand Design Principles for 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine as a Chelating Agent
The design of this compound as a chelating agent is fundamentally based on its ability to form stable complexes with metal ions through multiple coordination sites.
This compound primarily functions as a bidentate ligand. tsijournals.com It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring. This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. This bidentate coordination is a recurring theme in the chemistry of related pyrazolyl-pyridine ligands. tsijournals.com
While the bidentate mode is predominant, the specific nitrogen atom of the pyrazole ring involved in coordination can vary. The ligand contains two nitrogen atoms in the pyrazole ring, but typically the one not bonded to the benzyl (B1604629) group is involved in metal coordination. The potential for this ligand to adopt other coordination modes, such as bridging between two metal centers, exists, though the simple chelate formation is most common.
The benzyl group attached to the pyrazole ring is not merely a passive component; it actively influences the coordination behavior of the ligand through both steric and electronic effects.
Steric Influence: The benzyl group is sterically demanding. Its presence can influence the geometry of the resulting metal complexes by creating steric hindrance that dictates the arrangement of other ligands around the metal center. acs.org This can lead to distorted geometries and can affect the packing of the complexes in the solid state. The rotational flexibility of the benzyl group allows it to orient itself to minimize these steric interactions. acs.org
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
This ligand has been shown to form complexes with a variety of d-block transition metals.
Ruthenium (Ru): Ruthenium complexes of pyridyl-pyrazole type ligands have been synthesized and studied for their potential applications. nih.govacs.org For instance, Ru(II) complexes have been prepared and characterized. researchgate.net
Palladium (Pd) and Platinum (Pt): Palladium(II) complexes with related pyrazole-based ligands have been synthesized, often resulting in square planar geometries. nih.govresearchgate.netrsc.orgmdpi.com
Copper (Cu): Copper(I) and Copper(II) complexes with pyrazolyl-pyridine ligands are known. nih.govnih.gov Dinuclear copper(I) complexes have been reported, showcasing the versatility of this ligand type. rsc.org
Cobalt (Co) and Nickel (Ni): Cobalt and nickel complexes with similar bidentate nitrogen ligands have been prepared and characterized. acs.orgresearchgate.net
The coordination of this compound to metal centers can result in various coordination geometries and, in some cases, isomerism.
Coordination Geometries: The resulting geometry is largely dependent on the metal ion and the stoichiometry of the reaction. For metals like Pd(II) and Pt(II), four-coordinate square planar complexes are common. For metals like Ru(II), Co(II), and Ni(II), six-coordinate octahedral geometries are often observed, typically involving more than one ligand molecule or the inclusion of other ligands in the coordination sphere. ntu.edu.tw
Isomerism: In octahedral complexes with the general formula [M(L)₂X₂], where L is the bidentate ligand and X is a monodentate ligand, cis and trans isomers can be formed. For octahedral complexes of the type [M(L)₃], the resulting structures are chiral and can exist as a pair of enantiomers (Δ and Λ).
The structures of these metal complexes are elucidated through a combination of solid-state and solution-phase techniques.
Solution Structures: In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the complexes. researchgate.net ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the signals of the ligand's protons and carbons. Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its composition. researchgate.net
| Metal | Typical Complex Formula | Common Coordination Geometry |
| Ru(II) | [Ru(L)₂(X)₂] | Octahedral |
| Pd(II) | [Pd(L)Cl₂] | Square Planar |
| Cu(I) | [Cu(L)(PPh₃)₂]⁺ | Tetrahedral |
| Ni(II) | [Ni(L)₂(X)₂] | Octahedral |
Main Group and Lanthanide/Actinide Metal Complexation Studies
While extensive research has focused on the coordination of pyrazole-containing ligands with transition metals, studies involving main group and lanthanide/actinide elements with this compound are less common. However, the coordination behavior can be inferred from related systems. For instance, acylpyrazolone ligands have been shown to form stable complexes with a range of metals, including main group and lanthanide ions. acs.org These ligands coordinate through a bidentate keto-enolate-like fashion, which is different from the N,N-coordination of this compound, but it demonstrates the affinity of pyrazole-derived systems for these metals.
Studies on related bidentate nitrogen ligands suggest that complexation with main group metals like magnesium and calcium is feasible, often resulting in octahedral geometries with the inclusion of solvent molecules in the coordination sphere. acs.org The benzyl group in this compound would likely influence the packing of such complexes in the solid state.
In the realm of lanthanide and actinide chemistry, the coordination is often driven by electrostatic interactions, and higher coordination numbers are common. It is plausible that this compound could form complexes with lanthanides, potentially with stoichiometries of [Ln(L)n(X)m] where L is the ligand, X is an anionic ligand, and n can be greater than 1. The luminescent properties of lanthanide ions could be sensitized by the organic ligand, a phenomenon observed in other heterocyclic ligand complexes. Research on bis(pyrazol-1-yl)pyridine (bpp) ligands, which are structurally analogous, has shown their ability to form complexes with lanthanide ions like Dysprosium(III), leading to interesting magnetic properties. nih.gov
A summary of representative coordination complexes with related pyrazole-containing ligands and various metal types is presented below.
| Ligand System | Metal Ion | Resulting Complex Type | Reference |
| Acylpyrazolone | Mg(II), Ca(II) | Octahedral [M(L)2(solvent)2] | acs.org |
| Acylpyrazolone | Na(I), Lanthanides | Polymeric heterobimetallic | acs.org |
| Bis(pyrazol-1-yl)pyridine (bpp) | Dy(III) | Polynuclear SMM | nih.gov |
Redox Properties of Metal-2-(1-Benzyl-1H-pyrazol-3-yl)pyridine Complexes
The redox behavior of metal complexes is crucial for their application in catalysis and materials science. Cyclic voltammetry (CV) is a key technique used to probe these properties. For complexes of pyrazole-pyridine type ligands, the redox processes can be either metal-centered or ligand-centered.
Studies on transition metal complexes with ligands analogous to this compound have provided insights into their electrochemical behavior. For example, copper(II), iron(II), and nickel(II) complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine exhibit quasi-reversible single-electron transfer processes. analis.com.my The redox potentials are influenced by the nature of the metal and the ligand framework. A Cu(II)/Cu(I) couple was observed, as well as Fe(II)/Fe(III) and Ni(II)/Ni(I) redox couples. analis.com.my
The table below summarizes the redox data for some transition metal complexes with related pyrazole-containing ligands.
| Complex | Redox Couple | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔE (V) | Reference |
| [Cu2(C17H28N6)4Cl] | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | analis.com.my |
| [Fe2(C17H28N6)4Cl] | Fe(III)/Fe(II) | -0.67 | -0.47 | 0.20 | analis.com.my |
| [Ni2(C17H28N6)4Cl] | Ni(II)/Ni(I) | 0.71 | 0.12 | 0.59 | analis.com.my |
Note: The data presented is for a related pyridazine-pyrazole ligand system, not this compound.
Supramolecular Assembly through Metal-Ligand Interactions
The directional nature of metal-ligand coordination bonds makes ligands like this compound excellent building blocks for the construction of supramolecular assemblies. The formation of discrete multinuclear structures or extended coordination polymers depends on the coordination geometry of the metal ion and the stoichiometry of the reaction.
While specific studies on the supramolecular chemistry of this compound are not widely reported, related systems offer a glimpse into the possibilities. For example, bis(1,2,3-triazolyl)pyridine ligands, which are electronically similar to pyrazole-pyridine ligands, have been used to create ML2 complexes that can act as precursors for more complex structures like catenanes. chemrxiv.org
The deprotonation of related 2-(1H-pyrazol-3-yl)pyridine ligands can lead to the formation of pyrazolato-bridged dinuclear complexes. mdpi.comnih.gov This bridging capability is a powerful tool in supramolecular chemistry for creating specific and stable architectures. The benzyl group on the pyrazole nitrogen of this compound would prevent this deprotonation and subsequent bridging, thus favoring the formation of mononuclear or non-bridged polynuclear species.
The potential for this compound to form self-assembled monolayers (SAMs) on surfaces is another area of interest, drawing parallels from the behavior of 2,6-bis(pyrazol-1-yl)pyridine derivatives which have been shown to form highly ordered structures on silver surfaces. nih.gov The benzyl group could play a significant role in the intermolecular interactions within such assemblies.
Catalytic Applications and Mechanistic Insights Involving 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine Ligands
Homogeneous Catalysis Mediated by 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine Metal Complexes
The bidentate N,N-coordination of the this compound ligand to a metal center can create a stable chelate ring, which is a desirable feature for catalysts in homogeneous catalysis. The benzyl (B1604629) substituent can play a crucial role in modulating the solubility of the resulting complexes in organic solvents and in influencing the steric environment around the metal, which can impact substrate approach and product selectivity.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-based catalysts are paramount in cross-coupling reactions, and the nature of the supporting ligand is critical to their success. While specific studies on this compound in this context are limited, related palladium complexes with N-heterocyclic carbene (NHC) ligands, which share some structural similarities with pyrazoles, have shown significant activity. For instance, palladium complexes of 1,3-dibenzylbenzimidazolium, an NHC precursor, have been synthesized and characterized, highlighting the stability that such ligands can confer to the metal center. nih.gov The synthesis of aryl quinoline (B57606) ligands, for use in iridium complexes, has been achieved through Suzuki-Miyaura cross-coupling reactions, demonstrating the compatibility of similar heterocyclic structures with these catalytic processes. google.com It is plausible that palladium complexes of this compound could serve as effective catalysts for Suzuki, Heck, and Sonogashira reactions, with the benzyl group potentially influencing catalyst stability and turnover numbers.
| Related Ligand System | Metal | Catalytic Application | Key Findings | Reference |
| 1,3-Dibenzylbenzimidazolium | Palladium | Pre-catalyst for cross-coupling | Stable complexes formed, suggesting potential for catalytic use. | nih.gov |
| Aryl quinoline | Iridium | Ligand synthesis via Suzuki-Miyaura | Demonstrates feasibility of cross-coupling with related heterocycles. | google.com |
C–H Activation and Functionalization
The direct functionalization of C–H bonds is a highly sought-after transformation in organic synthesis, and transition metal catalysis plays a pivotal role in this area. Research has shown that palladium can catalyze the C–H allylation and benzylation of pyrazole (B372694) rings, particularly when the pyrazole contains an electron-withdrawing group. acs.org This suggests that metal complexes of this compound could potentially mediate the C–H activation of various substrates. The pyridine (B92270) ring in the ligand framework can itself act as a directing group, facilitating intramolecular C–H activation or guiding intermolecular reactions. The steric hindrance provided by the benzyl group could be instrumental in achieving regioselectivity in such transformations.
Asymmetric Catalysis and Enantioselective Transformations
The development of chiral ligands is central to asymmetric catalysis. While this compound is achiral, its framework can be readily modified to incorporate chiral centers, for instance, on the benzyl group or by introducing chiral substituents on the pyridine or pyrazole rings. The synthesis of chiral derivatives of 2,6-bis(pyrazol-1-ylmethyl)pyridine has been reported, and their coordination to metal centers has been explored. scispace.com Chiral, chelating nitrogen-donor ligands are known to be highly effective in a wide range of asymmetric transformations. rsc.org Metal complexes that are "chiral-at-metal," where the stereochemistry is defined by the arrangement of achiral ligands around the metal center, have also emerged as a promising strategy in asymmetric catalysis. rsc.org An iridium(III) or rhodium(III) complex with this compound could potentially form such chiral-at-metal catalysts, enabling enantioselective reactions.
Electrocatalysis and Photocatalysis with this compound Complexes
The photophysical and electrochemical properties of metal complexes are highly dependent on the nature of their ligands. The pyrazolyl-pyridine framework, with its aromatic character, can participate in metal-to-ligand charge transfer (MLCT) processes, which are fundamental to many photocatalytic applications.
CO2 Reduction and Water Splitting Applications
The conversion of carbon dioxide into chemical fuels and the splitting of water to produce hydrogen are critical areas of research for sustainable energy. Ruthenium and rhenium supramolecular complexes containing polypyridyl ligands have been investigated for photocatalytic CO2 reduction. frontiersin.orgnih.govnih.govrsc.orgresearchgate.net For example, a Ru(II)-Re(I) supramolecular photocatalyst has demonstrated high efficiency and selectivity for CO formation. rsc.org The electronic properties of the this compound ligand could be tuned to facilitate the necessary electron transfer processes for CO2 reduction when coordinated to an appropriate metal center like ruthenium or rhenium.
In the realm of water splitting, iridium-based catalysts have shown significant promise for the oxygen evolution reaction (OER). nih.gov Cyclometalated iridium complexes, some featuring aryl triazole or aryl quinoline ligands, have been designed for this purpose. google.com The stability and electronic tunability of an iridium complex with this compound could make it a candidate for electrocatalytic water splitting. The benzyl group might also enhance the stability of the complex under the demanding oxidative conditions of the OER.
| Catalytic Process | Metal | Related Ligand Type | Key Findings | Reference |
| Photocatalytic CO2 Reduction | Ruthenium, Rhenium | Polypyridyl, Bipyridine | Efficient and selective CO formation. | nih.govrsc.orgresearchgate.net |
| Electrocatalytic Water Splitting | Iridium | Aryl quinoline, Aryl triazole | High activity and stability for oxygen evolution. | google.comnih.gov |
| Electrocatalytic Hydrogen Evolution | Nickel | Pyridyl aroyl hydrazone | High turnover frequency for H2 production. | nih.gov |
Light-Driven Organic Transformations
Visible-light-induced transition metal catalysis has become a powerful tool for organic synthesis. nih.gov Metal complexes can absorb light and then participate in photoredox cycles to catalyze a variety of organic reactions. The coordination of this compound to metals like ruthenium, iridium, or even copper could yield photosensitive complexes capable of driving such transformations. The ligand's structure could influence the excited-state properties of the complex, such as its lifetime and redox potentials, which are critical for efficient photocatalysis. While metal-free, visible-light-driven C-H functionalization has been reported, the use of tailored metal complexes often provides greater control and efficiency. rsc.org
Molecular and Cellular Biological Activity of 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine and Its Derivatives
Enzyme Inhibition Studies and Mechanistic Investigations
The pyrazole-pyridine scaffold is a cornerstone in the design of various enzyme inhibitors. Derivatives have been developed to target a range of enzymes, particularly kinases and cyclooxygenases, demonstrating the versatility of this structural motif in achieving potent and selective inhibition.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For pyrazole-based kinase inhibitors, the pyridine (B92270) ring often serves as a key hinge-binding moiety. nih.gov For instance, in a series of pyrazole-based Bcr-Abl kinase inhibitors, the pyridyl nitrogen was found to accept a hydrogen bond from the backbone amide of Met318 in the kinase hinge region. nih.gov The pyrazole (B372694) ring itself can participate in favorable π-π stacking interactions with residues like Thr315. nih.gov
In a different class of inhibitors targeting the protein-protein interaction (PPI) between PEX14 and PEX5 in Trypanosoma, the pyrazolo[4,3-c]pyridine core proved essential. acs.org Docking studies revealed that an attached phenyl ring could be buried in a tryptophan "hotspot" pocket on the PEX14 surface. acs.org The orientation of the central pyrazolopyridine scaffold was found to be critical, with SAR studies showing that merging features from two active ligands into a single hybrid molecule led to a compound with superior inhibitory activity. acs.org
Key findings from various SAR studies on related pyrazole-pyridine derivatives include:
Substitution on the Pyridine Ring: In a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, compounds with a cyano moiety on the pyridine core generally showed improved potency compared to methylated analogues. nih.gov
Substitution on the Pyrazole Ring: The position of substituents on the pyrazole ring is critical. For pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 interaction, substitution at the N-1 position of the pyrazole was active, whereas the corresponding N-2 regioisomer showed only modest activity. acs.org
Linker and Terminal Groups: The nature of groups attached to the core scaffold dramatically influences activity. For pyrazole-pyridazine hybrids targeting COX-2, derivatives with a trimethoxy-substituted phenyl ring were the most potent. nih.gov The presence of the pyrazole nitrogen atom was noted to be important for binding interactions with Arg499 in the COX-2 active site. nih.gov
Derivatives containing the pyrazole-pyridine scaffold have been identified as potent modulators of critical biological pathways, often through the inhibition of specific kinases or other enzymes.
Kinase Inhibition: Kinases are a major class of enzymes targeted by pyrazole derivatives. nih.gov
p38α MAP Kinase: The p38α mitogen-activated protein (MAP) kinase pathway is involved in inflammatory responses. Quantitative structure-activity relationship (QSAR) studies have been conducted on pyrazole derivatives to design potent inhibitors of this kinase. arabjchem.org
Aurora Kinases: Pyrazole-based compounds have been reported as antiproliferative agents that inhibit Aurora A kinase, a key enzyme in cell cycle regulation. nih.gov One study showed that a nitro group on the pyrazole scaffold was more optimal for activity than other substituents like methyl or methoxy (B1213986) groups. nih.gov
LIMK: Tetrahydropyrazolopyridinones represent a novel class of highly potent and selective inhibitors of LIM-kinase (LIMK), which is involved in regulating actin dynamics. acs.org
EGFR: The epidermal growth factor receptor (EGFR) is another kinase target. The fusion of benzene (B151609) and pyridine rings to a pyrazole core can create hydrophobic interactions within the EGFR crystal structure, contributing to strong inhibitory effects. nih.gov
Cyclooxygenase (COX) Inhibition: Pyrazole-pyridazine hybrids have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway and the production of prostaglandins. nih.gov Several derivatives demonstrated potent COX-2 inhibitory action, with some being more active than the standard drug celecoxib. nih.gov The most active compounds also significantly inhibited the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines. nih.gov
Other Enzymes: The inhibitory activity of this scaffold extends beyond kinases and COX. Pyrazole analogs bearing an aminopyridine amide have been identified as competitive inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, highlighting their potential as antibiotics. nih.gov
Table 1: Inhibitory Activity of Selected Pyrazole-Pyridine Derivatives This table presents data for derivatives containing the pyrazole-pyridine scaffold, not the specific title compound.
| Compound Class | Target Enzyme/Receptor | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Pyrazol-4-yl-pyridine derivative (Compound 12) | M4 Muscarinic Receptor (functional assay) | 33 nM (EC50) | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative (Compound 29) | TbPEX14-PEX5 PPI | 0.08 µM (IC50) | acs.org |
| Pyrazole-pyridazine hybrid (Compound 6f) | COX-2 | 1.15 µM (IC50) | nih.gov |
| Pyrazole-based analog (Compound 7d) | DapE (bacterial enzyme) | 17.9 µM (IC50) | nih.gov |
Interaction with Biomolecules (e.g., DNA, RNA, Proteins)
The ability of the 2-(pyrazol-3-yl)pyridine framework to act as a ligand for metal ions is well-documented, and studies of the resulting metal complexes provide the primary source of information on interactions with biomolecules. Direct studies on the non-covalent binding of the metal-free organic molecule 2-(1-benzyl-1H-pyrazol-3-yl)pyridine to biomolecules are not extensively reported.
Research on metal complexes incorporating pyrazolyl-pyridine type ligands suggests that the aromatic nature of the scaffold facilitates non-covalent interactions with biomolecules like DNA.
Zinc(II) complexes containing a tris[3-(2-pyridyl)-pyrazolyl]borate (Tppy) ligand have been shown to bind to calf thymus DNA (CT-DNA). mdpi.com The proposed binding mode involves the aromatic pyrazole and pyridine groups inducing planarity, which allows the complexes to slide in and penetrate between the DNA base pairs via π–π stacking interactions. mdpi.com This intercalative mode of binding is a common mechanism for small molecules that interact with DNA. mdpi.com Molecular docking studies of one such complex showed the two pyrazole rings intercalating into a region of DNA stacked by guanine (B1146940) and cytosine bases, with a stabilizing hydrogen bond observed between a pyridine nitrogen and a cytosine residue. mdpi.com
Similarly, mixed-ligand ruthenium(II) complexes with 1,8-bis(pyrid-2-yl)-3,6-dithiooctane (pdto) have been studied for their DNA binding properties. rsc.org These studies indicate that the complexes interact with DNA, with binding affinity increasing with the planarity and aromatic surface area of the ligands, suggesting that intercalation of the planar rings into the DNA base stack is a key component of the interaction. rsc.org
Various biophysical techniques have been employed to characterize the interaction between metal complexes of pyrazolyl-pyridine ligands and biomolecules. While these studies focus on the metal complexes, the methods are indicative of how the binding of the organic scaffold itself could be analyzed.
Spectroscopic Titrations: UV-visible absorption spectroscopy is commonly used to probe the binding of these compounds to DNA. mdpi.comrsc.org Changes in the absorption spectra of the complex upon addition of DNA can be used to calculate binding constants (Kb), providing a quantitative measure of binding affinity. mdpi.comrsc.org
Fluorescence Spectroscopy: The intrinsic fluorescence of a biomolecule (like the protein Bovine Serum Albumin, BSA) or the emission of a fluorescent complex can be monitored. Quenching of fluorescence upon binding can indicate an interaction and be used to determine binding parameters. Studies on Zinc(II) complexes with Tppy ligands used this method to characterize their interaction with BSA. mdpi.com
Cyclic Voltammetry: Electrochemical methods can also reveal binding interactions. For certain ruthenium(II) complexes, interaction with DNA caused a decrease in the anodic current in cyclic voltammograms, consistent with a binding event. rsc.org In some cases, an increase in current was observed, suggesting involvement in the electrocatalytic oxidation of guanine bases. rsc.org
These studies on metal complexes underscore the capacity of the pyrazolyl-pyridine scaffold to participate in the types of non-covalent interactions that are fundamental to biological activity.
Cellular Uptake and Intracellular Localization Studies
There is a lack of specific published research detailing the cellular uptake and intracellular localization of this compound or its close, metal-free organic derivatives. Understanding how these molecules cross the cell membrane and where they accumulate within the cell is a critical aspect of drug development that remains to be investigated for this particular class of compounds.
Mechanisms of Membrane Permeation
The specific arrangement of the pyrazole and pyridine rings, along with the benzyl (B1604629) substituent, likely results in a molecule with a balanced profile of hydrophilicity and lipophilicity, a key determinant for oral bioavailability and cell permeability. The nitrogen atoms in the heterocyclic rings can also be protonated at physiological pH, which would affect the molecule's charge and its interaction with the negatively charged components of the cell membrane.
In a study on a pyridine-pyrazole based aluminum sensor, the compound was observed to readily permeate the membrane of MCF7 cancer cells, suggesting that this core structure is conducive to cellular uptake. nih.gov The general structural features of pyrazole and pyridine derivatives are often associated with good membrane permeability, a characteristic that is frequently exploited in the design of therapeutic agents. acs.org
Subcellular Distribution and Compartmentalization
Once inside the cell, the distribution of a compound to specific subcellular compartments is crucial for its mechanism of action. The subcellular localization of this compound and its derivatives is influenced by their chemical properties and the specific interactions they can form with intracellular components.
Research on a pyridine-pyrazole based Al(III) sensor has provided evidence of its subcellular distribution. Confocal microscopy images revealed that after permeating MCF7 cells, the compound localized in both the nucleus and the cytoplasm. nih.gov This broad distribution suggests that the pyridine-pyrazole scaffold does not have a strong intrinsic targeting preference for a single organelle and can potentially interact with molecular targets in multiple cellular compartments.
The presence of the benzyl group may also influence subcellular distribution. Its lipophilic nature could promote association with lipid-rich structures such as the endoplasmic reticulum and mitochondrial membranes. The ability of the pyrazole and pyridine nitrogens to act as hydrogen bond acceptors could also lead to interactions with proteins and nucleic acids within various organelles. The precise compartmentalization would ultimately depend on the specific cellular context and the expression levels of potential binding partners.
Modulation of Cellular Processes and Pathways
The this compound scaffold and its derivatives have been shown to modulate a variety of fundamental cellular processes, including programmed cell death and cell cycle progression. These effects are often mediated through the inhibition of key regulatory proteins, such as kinases.
Autophagy, Apoptosis, and Cell Cycle Regulation (Molecular Mechanisms)
Autophagy: Autophagy is a cellular self-degradation process that is critical for maintaining cellular homeostasis and can be a target for cancer therapy. Certain derivatives of 1-benzyl-1H-pyrazole have been identified as modulators of autophagy. For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce the activity of mTORC1, a key negative regulator of autophagy. nih.gov This inhibition of mTORC1 leads to an increase in basal autophagy. Furthermore, these compounds were observed to disrupt the autophagic flux by interfering with the clearance of LC3-II, a key protein involved in autophagosome formation, leading to its accumulation. nih.gov This dual effect on autophagy initiation and flux highlights the potential of this chemical scaffold to manipulate this critical cellular pathway.
Apoptosis and Cell Cycle Regulation: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Numerous pyrazole derivatives have been shown to induce apoptosis and regulate the cell cycle in cancer cells. For example, pyrazolo[4,3-c]pyridine sulfonamides have been investigated for their biological activities. nih.gov
The general class of pyrazole-containing compounds has been extensively studied for its anticancer properties, which are often linked to the induction of apoptosis and cell cycle arrest. These compounds can exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. Inhibition of CDKs can lead to a halt in cell cycle progression, preventing cancer cell proliferation.
Furthermore, some pyrazole derivatives have been shown to inhibit other kinases involved in cell survival and proliferation pathways. For instance, derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed necrosis. nih.gov This demonstrates the versatility of the benzyl-pyrazole scaffold in targeting different components of the cell death machinery.
The table below summarizes the observed effects of some pyrazole derivatives on these cellular processes.
| Cellular Process | Derivative Class | Observed Effect | Potential Mechanism |
| Autophagy | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Increased basal autophagy, disruption of autophagic flux | Inhibition of mTORC1, accumulation of LC3-II |
| Apoptosis & Cell Cycle | Pyrazolo[4,3-c]pyridine sulfonamides | Biological activity under investigation | - |
| Necroptosis | 1-Benzyl-1H-pyrazole derivatives | Inhibition of necroptosis | Inhibition of RIP1 kinase |
Influence on Gene Expression and Protein Synthesis
The modulation of cellular pathways by this compound and its derivatives ultimately leads to changes in gene expression and protein synthesis. While comprehensive transcriptomic and proteomic analyses for this specific compound are not widely available, studies on related pyrazole and pyridine-containing molecules provide insights into their potential effects.
The inhibition of protein kinases by pyrazole derivatives can have profound effects on downstream signaling cascades that control gene transcription. nih.gov By altering the phosphorylation state of transcription factors and other regulatory proteins, these compounds can lead to the upregulation or downregulation of specific genes involved in processes such as cell proliferation, survival, and inflammation. For example, transcriptomic analysis of cells treated with kinase inhibitors often reveals significant changes in the expression of genes related to the cell cycle and apoptosis. mdpi.com
A proteomic analysis of foodborne pathogens treated with pyridinium (B92312) oxime derivatives, although a different class of compounds, demonstrated significant alterations in membrane and cell surface proteins in Gram-positive bacteria and intracellular proteins in Gram-negative bacteria. researchgate.net This suggests that pyridine-containing compounds can induce widespread changes at the protein level.
Given that this compound derivatives have been shown to inhibit various kinases, it is highly probable that they would induce significant changes in the cellular transcriptome and proteome. These changes would be dependent on the specific kinase(s) inhibited and the cellular context. Future research employing techniques such as RNA sequencing and mass spectrometry-based proteomics will be crucial to fully elucidate the impact of this compound on global gene expression and protein synthesis.
Development of Molecular Probes and Imaging Agents (Non-Clinical Focus)
The structural features of the this compound scaffold make it an attractive platform for the development of molecular probes and imaging agents for non-clinical research applications. The ability to introduce various functional groups and radiolabels onto this core structure allows for the design of probes that can target and visualize specific biological molecules and processes.
A notable example is the development of a radiofluorinated pyrazol-4-yl-pyridine derivative for positron emission tomography (PET) imaging of the M4 muscarinic acetylcholine receptor. nih.gov In this work, the pyrazole-pyridine core was essential for achieving the desired pharmacological properties. The introduction of a fluorine-18 (B77423) (¹⁸F) label enabled the non-invasive visualization of the target receptor in the brain. nih.gov Such probes are invaluable tools in neuroscience research for studying receptor distribution and occupancy.
The pyrazole scaffold, in general, has been widely used for the development of ¹⁸F-labeled radiotracers for PET imaging of various biological targets. The versatility of pyrazole chemistry allows for the incorporation of the ¹⁸F isotope at different positions, enabling the optimization of the probe's properties, such as its binding affinity, selectivity, and in vivo pharmacokinetics.
Furthermore, the inherent fluorescence of some pyridine-pyrazole derivatives, or the ability to conjugate them to fluorescent dyes, opens up possibilities for their use as fluorescent probes in cellular imaging. The study on the pyridine-pyrazole based Al(III) sensor demonstrated that the complex exhibits fluorescence, allowing for its visualization within cells using confocal microscopy. nih.gov This highlights the potential to design probes based on this scaffold for fluorescence-based assays and imaging applications in a research setting.
The development of such molecular probes and imaging agents from the this compound framework provides powerful tools for fundamental biological research, aiding in the elucidation of cellular mechanisms and the validation of new drug targets.
The table below lists some examples of pyrazole-pyridine based molecular probes and their applications.
| Probe Type | Core Structure | Application | Imaging Modality |
| Radiotracer | Pyrazol-4-yl-pyridine | Imaging M4 muscarinic acetylcholine receptor | PET |
| Fluorescent Sensor | Pyridine-pyrazole-Al(III) complex | Detection of Al(III) and cellular imaging | Fluorescence Microscopy |
Theoretical and Computational Studies on 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. eurasianjournals.comnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 2-(1-benzyl-1H-pyrazol-3-yl)pyridine. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry and to determine the energies and shapes of the molecular orbitals. scirp.org For instance, studies on various pyrazole (B372694) derivatives have successfully employed DFT methods, often using the B3LYP functional with basis sets like 6-31G* or higher, to analyze their molecular properties. nih.govmalayajournal.org These calculations provide a foundational understanding of the molecule's stability and electronic behavior.
Electron Density Distribution and Electrostatic Potentials
The electron density distribution within a molecule reveals how electrons are shared between atoms, indicating the nature of the chemical bonds. A related and highly informative concept is the Molecular Electrostatic Potential (MEP). The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov
In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net For pyrazole-containing compounds, the nitrogen atoms of the pyrazole ring are often identified as electron-rich, nucleophilic sites. researchgate.netchemicalbook.com In this compound, one would expect the nitrogen atoms of both the pyrazole and pyridine (B92270) rings to be prominent regions of negative electrostatic potential, making them likely sites for protonation or coordination to metal ions. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govnih.gov
In studies of various pyrazole and pyridine derivatives, the HOMO and LUMO are often found to be distributed across the π-conjugated systems of the aromatic rings. nih.govnih.gov For this compound, it is anticipated that the HOMO would be localized primarily on the more electron-rich pyrazole and pyridine moieties, while the LUMO might be distributed over the entire π-system, including the benzyl (B1604629) group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, with a smaller gap suggesting a greater propensity for intramolecular charge transfer. nih.govscirp.org
Spectroscopic Property Simulations
Computational methods are also invaluable for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.
Predicted NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations, often employing DFT methods, can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. More recently, machine learning approaches have emerged as a rapid and accurate alternative for predicting NMR chemical shifts. mdpi.comnih.govnih.gov
For this compound, a computational study would predict the chemical shifts for each unique proton and carbon atom. The predicted spectrum would be a valuable tool for assigning the signals in an experimentally obtained spectrum. Below is an illustrative table of predicted NMR chemical shifts, based on typical values for similar structural fragments.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | ~151.0 |
| Pyridine C3 | ~7.80 (d) | ~120.0 |
| Pyridine C4 | ~7.90 (t) | ~137.0 |
| Pyridine C5 | ~7.30 (t) | ~123.0 |
| Pyridine C6 | ~8.60 (d) | ~149.0 |
| Pyrazole C3 | - | ~150.0 |
| Pyrazole C4 | ~6.50 (d) | ~106.0 |
| Pyrazole C5 | ~7.60 (d) | ~130.0 |
| Benzyl CH₂ | ~5.40 (s) | ~53.0 |
| Benzyl C1' | - | ~136.0 |
| Benzyl C2'/C6' | ~7.25 (d) | ~128.0 |
| Benzyl C3'/C5' | ~7.35 (t) | ~129.0 |
| Benzyl C4' | ~7.30 (t) | ~128.5 |
| Note: This data is illustrative and based on computational predictions for similar compounds. Actual experimental values may vary. Coupling patterns are abbreviated as s (singlet), d (doublet), and t (triplet). |
UV-Vis Absorption and Emission Spectra Calculations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the absorption maxima (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π→π* or n→π*).
For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV region, corresponding to excitations within the pyrazole, pyridine, and benzene (B151609) rings. The simulations can help to understand how the electronic structure influences the photophysical properties of the molecule. acs.org Below is a hypothetical table of predicted UV-Vis absorption data.
Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 285 | 4.35 | 0.25 | HOMO → LUMO (π→π) |
| 250 | 4.96 | 0.40 | HOMO-1 → LUMO (π→π) |
| 220 | 5.63 | 0.15 | HOMO → LUMO+1 (π→π*) |
| Note: This data is for illustrative purposes and represents typical results from TD-DFT calculations for similar aromatic heterocyclic compounds. |
Vibrational Frequencies and IR/Raman Spectra
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. Theoretical calculations, primarily using Density Functional Theory (T), are instrumental in assigning the experimentally observed spectral bands to specific molecular motions. nih.gov For this compound, a full assignment of its vibrational modes can be achieved through these computational methods.
The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, frequency calculations are performed on this optimized structure. arxiv.org These calculations yield a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration, such as stretching, bending, and torsional motions of the chemical bonds and functional groups.
For a molecule of this complexity, the spectrum is rich with information. Key vibrational modes would include:
Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridine and benzyl rings, typically appearing in the 3100-3000 cm⁻¹ region.
CH₂ Stretching: Symmetric and asymmetric stretching of the methylene (B1212753) bridge connecting the benzyl and pyrazole rings.
C=N and C=C Stretching: Vibrations of the pyrazole and pyridine rings, which are characteristic of heteroaromatic systems and usually found between 1600 cm⁻¹ and 1400 cm⁻¹.
Ring Deformation and Breathing Modes: Collective vibrations of the entire ring structures.
Out-of-Plane Bending: C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings.
To improve the accuracy of the predicted frequencies, which are often systematically overestimated by harmonic calculations, a scaling factor is typically applied. nih.gov The calculated IR intensities and Raman activities help in predicting the appearance of the respective spectra, allowing for a direct comparison with experimental data. arxiv.org
Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table presents a hypothetical but plausible set of data that would be generated from a DFT calculation. Actual values would require specific computation.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|---|
| 3105 | 3012 | High | Medium | Aromatic C-H Stretch (Pyridine) |
| 3080 | 2988 | High | Medium | Aromatic C-H Stretch (Benzyl) |
| 2950 | 2862 | Medium | High | Asymmetric CH₂ Stretch |
| 2870 | 2784 | Low | High | Symmetric CH₂ Stretch |
| 1595 | 1547 | Very High | Medium | Pyridine Ring C=C/C=N Stretch |
| 1560 | 1513 | High | Low | Pyrazole Ring C=N Stretch |
| 1490 | 1445 | High | High | Benzyl Ring C=C Stretch |
| 1150 | 1116 | Medium | Low | C-N Stretch (Benzyl-Pyrazole) |
| 750 | 728 | Very High | Low | C-H Out-of-Plane Bend (Monosubstituted Benzyl) |
Molecular Dynamics Simulations of Solvation and Interaction with Macromolecules
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of this compound over time, both in solution and in complex with biological macromolecules like proteins. nih.goveurasianjournals.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals dynamic processes, conformational changes, and intermolecular interactions. diva-portal.org
Conformational analysis can be performed by systematically rotating these bonds and calculating the potential energy at each step. This generates a potential energy surface that identifies low-energy (stable) conformers and the energy barriers that separate them. Quantum chemical calculations can provide high-accuracy rotational barriers. nih.govnih.gov For instance, studies on benzyl radicals and substituted biphenyls show that these barriers can range from a few to over 40 kcal/mol, depending on steric hindrance and electronic effects. nih.govresearchgate.netrsc.org The torsional barrier for the benzyl group in this compound would be influenced by the steric bulk of the pyrazolyl-pyridine moiety. researchgate.net
Table 2: Illustrative Torsional Barriers for Key Rotatable Bonds This table is a hypothetical representation of data from a computational conformational analysis.
| Rotatable Bond | Description | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| Pyridine—Pyrazole | Rotation of the pyrazole ring relative to the pyridine ring | 4.5 - 6.0 |
| N—CH₂ (Pyrazole-Benzyl) | Rotation of the entire benzyl group | 8.0 - 12.0 |
| CH₂—Phenyl (Benzyl) | Rotation of the phenyl ring of the benzyl group | 5.0 - 7.5 |
To investigate how this compound might interact with a biological target, molecular docking simulations are employed. nih.govresearchgate.net This computational technique predicts the preferred orientation of the ligand when bound to a protein's active site, forming a stable complex. diva-portal.org The process involves sampling a large number of possible conformations and positions of the ligand within the binding pocket and then using a scoring function to rank them based on estimated binding affinity.
Following docking, more rigorous methods can be used to calculate the binding free energy, which provides a quantitative measure of binding affinity. researchgate.net Methods like the Linear Interaction Energy (LIE) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. These approaches calculate the energetic cost of moving the ligand from a solvated state to the protein's binding site, considering electrostatic and van der Waals interactions. diva-portal.org For pyrazole derivatives, docking studies have been crucial in identifying potential inhibitors for targets like protein kinases and cyclooxygenase enzymes. nih.govnih.gov The binding energy calculations help to refine these predictions and prioritize compounds for further study. nih.gov
Table 3: Example Ligand-Protein Docking and Binding Energy Results for a Kinase Target This table provides an illustrative example of typical output from a molecular docking and binding energy calculation study.
| Parameter | Value | Description |
|---|---|---|
| Docking Score | -9.5 kcal/mol | Estimated binding affinity from the docking program's scoring function. |
| Predicted Binding Free Energy (ΔG_bind) | -10.3 kcal/mol | More accurate estimation from methods like MM/PBSA or LIE. nih.gov |
| Key Interacting Residues | Glu101, Leu150, Phe205 | Amino acid residues in the protein's active site forming key interactions. |
| Types of Interactions | Hydrogen Bond, π-π Stacking | Specific non-covalent interactions stabilizing the complex (e.g., H-bond with Glu101, π-π stacking with Phe205). researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized molecules. nih.gov
The first step in QSAR is to represent the chemical structure numerically using molecular descriptors. nih.gov These descriptors can be classified based on their dimensionality: libretexts.orgyoutube.com
0D/1D Descriptors: These include simple counts of atoms, functional groups, molecular weight, and counts of hydrogen bond donors/acceptors. libretexts.org
2D Descriptors: These are calculated from the 2D graph representation of the molecule and include topological indices, connectivity indices, and measures of molecular shape. libretexts.org
3D Descriptors: These are derived from the 3D coordinates of the molecule and can include molecular volume, surface area, and pharmacophore features.
For this compound, hundreds of descriptors can be calculated to capture its physicochemical properties, such as size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment). nih.gov Feature selection is a critical subsequent step where statistical methods are used to identify the most relevant descriptors that correlate with the biological activity being modeled, avoiding overfitting and creating a robust model. shd-pub.org.rs
Table 4: Selected Molecular Descriptors for this compound This table presents a selection of descriptors that would be calculated for QSAR modeling.
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| 0D | Molecular Weight | 247.30 g/mol |
| 1D | Number of Aromatic Rings | 3 |
| 1D | Hydrogen Bond Acceptors | 3 (N atoms) |
| 2D | Topological Polar Surface Area (TPSA) | 41.6 Ų |
| 2D | LogP (Octanol-Water Partition Coefficient) | 3.2 |
| 3D | Molecular Volume | 230.5 ų |
Once relevant descriptors are selected, a mathematical model is constructed to predict biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov Various statistical and machine learning methods can be used, including:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to activity. biointerfaceresearch.com
Partial Least Squares (PLS): A regression method suitable for when descriptors are numerous and correlated. acs.org
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. biointerfaceresearch.com
These models are trained on a set of known active compounds (a "training set") and then validated using an independent set of compounds (a "test set") to ensure their predictive power. nih.gov Successful QSAR models for pyrazole derivatives have been developed to predict their activity as kinase inhibitors, anti-inflammatory agents, and anticancer compounds. nih.govnih.govmdpi.com Such models can guide the design of new analogs of this compound by predicting which structural modifications are most likely to enhance a desired biological activity. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine, providing an exact mass measurement that confirms its elemental composition. The theoretical exact mass of the neutral molecule [C₁₅H₁₃N₃] is 235.1109. HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The measured mass for this ion in one study was found to be 236.1182, which corresponds to the molecular formula C₁₅H₁₄N₃⁺ and confirms the composition of the synthesized ligand.
Further analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. The primary fragmentation pathway typically involves the cleavage of the benzyl (B1604629) group. The most abundant fragment ion observed corresponds to the loss of the benzyl group (C₇H₇), resulting from the cleavage of the N-CH₂ bond. This is often observed as the base peak in the spectrum.
Table 1: Key HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Inferred Formula |
|---|---|---|---|
| [M+H]⁺ | 236.1182 | 236.1182 | C₁₅H₁₄N₃⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the initial chemical environment fingerprint of the molecule. In a typical solvent like CDCl₃, the ¹H NMR spectrum shows distinct signals for the protons of the pyridine (B92270), pyrazole (B372694), and benzyl rings. The methylene (B1212753) protons of the benzyl group typically appear as a singlet at approximately 5.38 ppm. The protons of the pyridine ring appear in the aromatic region, with H6 of the pyridine ring being the most deshielded due to the proximity of the nitrogen atom.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these resonances.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the pyridine and phenyl rings, confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the different ring systems. For instance, HMBC correlations would be expected between the methylene protons (CH₂) and carbons in both the pyrazole and phenyl rings, confirming the benzyl group's attachment to the pyrazole nitrogen. Correlations between the pyrazole H4 proton and carbons of the pyridine ring would solidify the connection between the two heterocyclic systems.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H3' | 7.20-7.30 (m) | 120.9 |
| Pyridine H4' | 7.73 (t) | 136.6 |
| Pyridine H5' | 7.20-7.30 (m) | 122.9 |
| Pyridine H6' | 8.61 (d) | 149.3 |
| Pyrazole H4 | 6.89 (d) | 108.1 |
| Pyrazole H5 | 7.55 (d) | 130.4 |
| Benzyl CH₂ | 5.38 (s) | 54.1 |
| Benzyl Ph | 7.20-7.38 (m) | 127.8, 128.5, 129.2, 135.9 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources.
While less common for this specific molecule, solid-state NMR (ssNMR) would be an invaluable tool for studying its properties in the solid phase. If this compound crystallizes in different polymorphic forms, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra would reveal distinct sets of resonances for each polymorph due to differences in the local chemical environment and crystal packing. Furthermore, ssNMR can be used to study the structure of its non-crystalline or poorly crystalline metal complexes, providing information on coordination that is inaccessible by diffraction methods.
Single Crystal X-Ray Diffraction for Definitive Molecular and Crystal Structures
Table 3: Selected Bond Lengths and Angles from a Representative Metal Complex
| Parameter | Value |
|---|---|
| M-N(pyridine) bond length | ~2.0 - 2.2 Å |
| M-N(pyrazole) bond length | ~2.0 - 2.2 Å |
| N(pyridine)-M-N(pyrazole) bite angle | ~78° - 82° |
| Pyridine-Pyrazole dihedral angle | Varies with coordination |
Note: Values are typical ranges observed in various metal complexes and are not for the free ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While this compound itself is diamagnetic and thus EPR-silent, its complexes with paramagnetic metal ions, such as copper(II), are readily studied by this method.
The EPR spectrum of a copper(II) complex with this ligand provides detailed information about the geometry and the nature of the metal-ligand bonding. For instance, an axial EPR spectrum with g|| > g⊥ > 2.0023 is characteristic of a d₉ configuration in an elongated octahedral or square-planar geometry, with the unpaired electron residing in the dx²-y² orbital. The hyperfine coupling constant (A||) also provides insight into the degree of covalency in the copper-ligand bonds.
X-Ray Absorption Spectroscopy (XAS) and X-Ray Photoelectron Spectroscopy (XPS) for Electronic State and Coordination Environment
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local coordination environment of the metal center in complexes of this compound.
XAS , particularly the X-ray Absorption Near Edge Structure (XANES) region, can provide information on the oxidation state and coordination geometry of the absorbing atom (the metal center). The Extended X-ray Absorption Fine Structure (EXAFS) region can yield precise information about the number, type, and distance of the coordinating atoms in the first few coordination shells, even in non-crystalline samples.
XPS is a surface-sensitive technique that measures the binding energies of core-level electrons. For a metal complex of this compound, XPS can determine the oxidation state of the metal ion. Furthermore, the N 1s XPS spectrum would show multiple peaks corresponding to the different nitrogen environments (pyridine, coordinated pyrazole, and uncoordinated pyrazole nitrogen), providing direct evidence of the ligand's coordination mode.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its functional groups and characterizing its bonding arrangements. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed by examining its constituent moieties—the pyridine ring, the pyrazole ring, and the benzyl group—and by referencing data from closely related analogs such as 2-(1H-Pyrazol-3-yl)pyridine. nih.gov
The vibrational modes of this compound can be attributed to the individual vibrations of the pyridine, pyrazole, and benzene (B151609) rings, as well as the methylene bridge.
Pyridine Ring Vibrations: The pyridine ring has characteristic vibrational modes that are well-documented. aps.orgnist.gov The C-H stretching vibrations of the pyridine ring are typically observed in the 3100–3000 cm⁻¹ region. aps.org The ring stretching vibrations (νC=C and νC=N) usually appear as a series of bands in the 1600–1400 cm⁻¹ range. aps.org For instance, in related pyridine derivatives, these bands are prominent in both IR and Raman spectra. stfc.ac.uk The ring breathing mode, a symmetric stretching of the entire ring, is a characteristic Raman band often found near 1000 cm⁻¹. stfc.ac.uk
Pyrazole Ring Vibrations: The pyrazole ring also exhibits a set of characteristic vibrations. The N-H stretching vibration, present in the unsubstituted analog 2-(1H-Pyrazol-3-yl)pyridine, would be absent in the target molecule due to the benzyl substitution. nih.gov The C-H stretching of the pyrazole ring is expected in the 3150–3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are typically found in the 1550–1450 cm⁻¹ range. The C-N stretching vibrations within the pyrazole ring are also identifiable, often appearing in the 1330–1260 cm⁻¹ region. esisresearch.org
Benzyl Group Vibrations: The benzyl group introduces several characteristic vibrational modes. The aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear in the 1600–1450 cm⁻¹ region. The methylene (-CH₂-) bridge introduces its own set of vibrations, including symmetric and asymmetric stretching modes, which are generally found in the 2950–2850 cm⁻¹ range. esisresearch.org Wagging and twisting modes of the CH₂ group are also expected at lower frequencies. esisresearch.org
A summary of the expected vibrational frequencies for this compound, based on data from analogous compounds and theoretical studies, is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring System/Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine, Phenyl |
| Pyrazole C-H Stretch | 3150 - 3100 | Pyrazole |
| Methylene (-CH₂-) Asymmetric Stretch | ~2925 | Benzyl |
| Methylene (-CH₂-) Symmetric Stretch | ~2850 | Benzyl |
| Pyridine Ring Stretch (νC=C, νC=N) | 1600 - 1430 | Pyridine |
| Pyrazole Ring Stretch (νC=N, νC=C) | 1550 - 1450 | Pyrazole |
| Phenyl Ring Stretch (νC=C) | 1600 - 1450 | Phenyl |
| Methylene (-CH₂-) Scissoring | ~1450 | Benzyl |
| C-N Stretch | 1330 - 1260 | Pyrazole, Pyridine-Pyrazole Linkage |
| Pyridine Ring Breathing (Raman) | ~1000 | Pyridine |
| C-H Out-of-Plane Bending | 900 - 675 | Pyridine, Phenyl |
This table is a representation of expected values based on literature for similar functional groups and may not represent exact experimental values for this compound.
Computational studies, such as those using Density Functional Theory (DFT), are invaluable for assigning these vibrational modes with greater confidence. asrjetsjournal.org Such studies on related pyrazole and pyridine derivatives have shown good agreement between calculated and experimental spectra, aiding in the detailed interpretation of the bonding characteristics. researchgate.netnih.gov
Chiroptical Spectroscopies (CD, VCD) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for the characterization of chiral molecules, providing information about their absolute configuration and conformation in solution. These techniques rely on the differential absorption of left and right circularly polarized light.
In the case of this compound, the molecule is achiral as it does not possess a stereocenter and cannot exist as non-superimposable mirror images (enantiomers). The molecule has a plane of symmetry that bisects the pyridine and pyrazole rings, assuming free rotation around the single bonds. Therefore, chiroptical spectroscopic techniques such as CD and VCD are not applicable for the enantiomeric characterization of this compound. These methods would only be relevant if the molecule were modified to introduce a chiral center or if it formed chiral aggregates.
Materials Science Applications and Supramolecular Architectures
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
While extensive research has been conducted on pyrazole- and pyridine-based ligands for the construction of MOFs and coordination polymers, specific examples utilizing 2-(1-benzyl-1H-pyrazol-3-yl)pyridine as the primary building block for porous materials are not extensively documented in publicly available research. However, the principles of MOF and coordination polymer design strongly suggest its suitability for such applications. The ligand's geometry and coordinating ability can be harnessed to create frameworks with specific topologies and functionalities. The benzyl (B1604629) group can act as a modulator of the framework's interpenetration and pore dimensions.
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. The choice of metal ion, counter-anion, and reaction conditions plays a crucial role in determining the final structure and properties of the resulting framework.
The porosity and surface area of materials derived from this compound are theoretically tunable. By modifying the synthesis conditions or introducing co-ligands, it is possible to control the packing of the coordination complexes and, consequently, the void spaces within the material. The bulky benzyl group can prevent dense packing, potentially leading to materials with significant porosity. However, without specific experimental data from gas sorption analysis (e.g., nitrogen adsorption-desorption isotherms), quantitative values for surface area (such as BET surface area) and pore volume for MOFs or coordination polymers based solely on this ligand remain speculative.
Luminescent Materials and Sensors Based on this compound Complexes
Complexes of this compound with transition metals, particularly coinage metals like copper(I), have demonstrated notable luminescent properties. These characteristics are of great interest for the development of new optical materials and sensors.
The photoluminescence of metal complexes containing pyrazolylpyridine ligands is a subject of ongoing research. These complexes often exhibit luminescence originating from metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. The emission properties, including the wavelength, lifetime, and quantum yield, are highly dependent on the metal center, the coordination geometry, and the ligand's substituents.
Table 1: Illustrative Photophysical Data for a Representative Copper(I) Complex (Note: This table is a generalized representation based on typical findings for similar complexes, as specific comprehensive data for this compound complexes is not widely published.)
| Metal Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |
| [Cu(this compound)₂]⁺ | ~350 | ~550 | >50 |
The luminescent properties of this compound complexes make them promising candidates for the development of chemosensors. The principle behind this application lies in the modulation of the complex's luminescence upon interaction with a specific analyte. This can occur through various mechanisms, including coordination of the analyte to the metal center, displacement of the ligand, or electron transfer processes.
Pyrazole-based ligands have been incorporated into sensors for the detection of various metal ions. For example, the fluorescence of a sensor can be "turned on" or "turned off" in the presence of a target ion due to the formation of a new, more or less emissive complex. While specific non-clinical biosensing applications using this compound are yet to be widely reported, the fundamental principles suggest potential for detecting environmentally relevant species or monitoring industrial processes.
Self-Assembly Processes and Molecular Recognition
The formation of discrete supramolecular structures and coordination polymers from this compound and metal ions is a clear demonstration of self-assembly. The final architecture is dictated by the interplay of coordination bonds and non-covalent interactions, such as π-π stacking, C-H···π, and van der Waals forces. The benzyl group plays a significant role in guiding these interactions.
Molecular recognition, the specific binding of a guest molecule to a host, is a key feature of many supramolecular systems. While detailed molecular recognition studies involving this compound-based hosts are not extensively detailed in the literature, the cavities and channels that could be formed in its coordination polymers or MOFs could potentially serve as recognition sites for small molecules. The functionalization of the benzyl group could further enhance the selectivity of these potential host-guest systems.
Hydrogen Bonding and π-π Stacking Interactions
The supramolecular assembly of this compound is significantly influenced by hydrogen bonding and π-π stacking interactions. The pyrazole (B372694) N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine (B92270) and pyrazole rings can act as hydrogen bond acceptors. These interactions play a crucial role in the formation of ordered crystalline structures.
In related pyrazole-based systems, hydrogen bonding is a key factor in dictating the final supramolecular architecture. For instance, in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, a combination of C-H···O and C-H···π(arene) hydrogen bonds links the molecules into chains and sheets. researchgate.net Similarly, π-π stacking interactions are prevalent in aromatic heterocyclic compounds. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute significantly to the stability of the crystal packing. The benzyl and pyridine rings of this compound provide ample opportunity for such interactions. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and robust three-dimensional networks. nih.govrsc.org
| Interaction Type | Participating Groups in this compound | Potential Supramolecular Motifs |
|---|---|---|
| Hydrogen Bonding | Pyrazole N-H (donor), Pyridine N (acceptor), Pyrazole N (acceptor) | Chains, sheets, rings |
| π-π Stacking | Pyridine ring, Pyrazole ring, Benzyl ring | Dimers, columnar stacks |
| C-H···π Interactions | Benzyl C-H, Pyridine C-H with aromatic rings | Cross-linked networks |
Formation of Helical, Macrocyclic, and Catenated Structures
The versatile coordination geometry of this compound and its derivatives makes them suitable ligands for the construction of intricate supramolecular architectures such as helices, macrocycles, and catenanes. While specific examples for the title compound are not extensively documented, the broader class of pyrazolyl-pyridine ligands has been shown to form such complex structures upon coordination with metal ions.
The formation of these architectures is often guided by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. For example, the coordination of multiple pyrazolyl-pyridine ligands to a single metal center can induce a helical twist, leading to the formation of helical coordination polymers. Macrocyclic structures can be formed through the self-assembly of ligands and metal ions in appropriate stoichiometric ratios. Catenanes, which are mechanically interlocked molecules, can be synthesized using template-directed approaches where a metal ion or another molecule guides the formation of the interlocked rings. The benzyl group in this compound can play a significant role in directing these self-assembly processes through steric hindrance or by participating in weak intermolecular interactions.
Responsive Materials and Smart Systems
"Smart" materials that can respond to external stimuli such as light or heat are at the forefront of materials science research. The incorporation of photo- or thermo-responsive moieties into the structure of this compound could lead to the development of novel smart materials.
Photo- and Thermo-Responsive Properties
Photochromic materials, which change color upon exposure to light, have been developed from pyrazolone (B3327878) derivatives by introducing a pyridine ring. mdpi.com This suggests that this compound could be a promising scaffold for the design of new photo-responsive materials. The photo-induced isomerization or rearrangement of the molecule could lead to a change in its absorption spectrum, resulting in a visible color change. Such materials have potential applications in optical data storage, molecular switches, and smart windows.
Thermochromic materials, which change color with temperature, have also been realized in systems containing pyridine and pyrazole ligands. The thermochromism in metal complexes is often due to a change in the coordination geometry of the metal ion or a spin-crossover transition. rsc.org Metal complexes of this compound could potentially exhibit thermochromic behavior, making them suitable for applications as temperature sensors and indicators.
| Stimulus | Responsive Property | Potential Application | Relevant Analogs |
|---|---|---|---|
| Light | Photochromism | Optical switches, data storage | Pyrazolone-pyridine derivatives mdpi.com |
| Heat | Thermochromism | Temperature sensors, smart coatings | Pyridine-containing metal complexes rsc.org |
Integration into Polymeric Matrices
The functionalization of polymers with specific chemical moieties is a common strategy to impart new properties to the material. The this compound unit can be incorporated into polymeric matrices either as a pendant group or as part of the main polymer chain. This can be achieved by first synthesizing a monomeric derivative of the compound containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then polymerizing it.
The resulting polymers would possess the unique properties of the this compound unit, such as its metal-coordinating ability or its responsiveness to external stimuli. For instance, a polymer functionalized with this ligand could be used for the selective extraction of metal ions from solutions. If the ligand is photo- or thermo-responsive, the polymer could exhibit "smart" behavior, such as a reversible change in its solubility or mechanical properties upon exposure to light or heat. The integration of such functionalities into polymeric materials opens up a wide range of applications in areas like drug delivery, smart coatings, and sensor technology. Research on piperidine-based polymers for proton exchange membranes highlights the potential of nitrogen-containing heterocycles in advanced polymer applications. wikipedia.org
Future Research Directions and Emerging Paradigms for 2 1 Benzyl 1h Pyrazol 3 Yl Pyridine
Exploration of Novel Synthetic Methodologies and Sustainable Routes
Future research into the synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine is expected to prioritize the development of novel and sustainable methodologies. While traditional methods for creating pyrazole (B372694) rings, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, there is a growing emphasis on eco-friendly procedures that offer high yields and short reaction times. scielo.org.conih.gov
The synthesis of the parent compound, 2-(1H-Pyrazol-3-yl)pyridine, often involves the reaction of a suitable precursor with hydrazine (B178648) hydrate (B1144303). chemicalbook.com For N-alkylation, such as the introduction of the benzyl (B1604629) group, subsequent reaction with benzyl chloride is a common route. chemicalbook.com Future explorations will likely focus on optimizing these steps using green chemistry principles. This includes the use of microwave-assisted synthesis, which has been shown to accelerate reactions involving pyrazole formation. arabjchem.org Additionally, research into solvent-free reactions or the use of biodegradable solvents will be crucial for developing environmentally benign synthetic pathways. scielo.org.co
Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity
The nitrogen atoms in the pyridine (B92270) and pyrazole rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Bis(pyrazolyl)pyridine ligands are already known to form stable complexes with various metal ions, which can act as catalysts. mdpi.com Future research can extend this concept to the mono-pyrazolylpyridine scaffold of the title compound.
The development of advanced catalytic systems incorporating this compound as a ligand could lead to catalysts with high efficiency and selectivity for a range of organic transformations. For instance, copper(II) complexes with similar ligands have been applied in C-H bond activation, and manganese coordination polymers have shown catalytic activity. mdpi.com Research could focus on synthesizing and characterizing novel metal complexes (e.g., with iron, copper, silver, or manganese) of this compound and evaluating their performance in reactions such as cross-coupling, oxidation, and asymmetric synthesis. The steric and electronic properties conferred by the benzyl group could be fine-tuned to control the reactivity and selectivity of the metallic center.
Elucidation of Complex Biological Mechanisms and Targeted Molecular Interventions (Non-Clinical)
Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. nih.govmdpi.com Specifically, 1-benzyl-1H-pyrazole derivatives have been investigated as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, which is relevant in non-clinical models of pancreatitis. nih.gov This provides a strong rationale for future non-clinical investigation into this compound.
Future research should aim to elucidate the interactions of this compound with various biological targets in vitro. Initial studies would involve screening against a panel of kinases and other enzymes to identify potential molecular targets. nih.govnih.gov Should a target be identified, subsequent research would focus on understanding the structure-activity relationship (SAR). This involves synthesizing analogues with modifications to the benzyl and pyridine moieties to probe how these changes affect binding affinity and inhibitory activity. nih.govmdpi.com Computational docking studies could complement these efforts by modeling the binding pose of the compound within the active site of a target protein, providing insights for rational drug design.
Table 2: Potential Non-Clinical Biological Targets for Investigation
| Target Class | Specific Example | Rationale Based on Similar Scaffolds |
|---|---|---|
| Kinases | Receptor Interacting Protein 1 (RIP1) Kinase | 1-benzyl-1H-pyrazole derivatives are known RIP1 kinase inhibitors. nih.gov |
| Enzymes | Cyclooxygenase (COX) | Many pyrazole derivatives exhibit anti-inflammatory properties. mdpi.commdpi.com |
| Receptors | Sigma Receptors (σR) | Pyridine-based structures have shown high affinity for sigma receptors. |
| Enzymes | Monoamine Oxidase (MAO) | Certain pyridine structures show MAO inhibition properties. |
Integration into Advanced Functional Materials and Nanotechnology
The unique photophysical and coordination properties of pyrazolylpyridine derivatives suggest significant potential for their use in advanced materials and nanotechnology. The compound 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine, an analogue containing a fluorescent anthracene (B1667546) group, highlights the potential for creating luminescent materials. nih.gov The benzyl group in the title compound can be functionalized to tune its electronic properties or to anchor the molecule to surfaces.
Future research directions include:
Coordination Polymers and MOFs: Using this compound as a building block (linker) to construct metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could have applications in gas storage, separation, or sensing.
Organic Electronics: Exploring the use of the compound or its derivatives as components in organic light-emitting diodes (OLEDs) or as passivating agents for defects in perovskite solar cells, a role for which other pyridine derivatives have proven effective. acs.org
Proton Exchange Membranes: Investigating the incorporation of the pyridine moiety into polymer backbones to create advanced membranes for high-temperature fuel cells, leveraging pyridine's ability to participate in proton transport. acs.org
Application of Machine Learning and AI in Structure-Property Prediction
The intersection of computational chemistry and artificial intelligence offers a powerful paradigm for accelerating the discovery and optimization of new molecules. Machine learning (ML) and AI can be applied to predict the properties of this compound and its derivatives, saving significant time and resources. dtu.dk
Future research will likely involve the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models use molecular descriptors derived from the compound's structure to predict various properties. By training algorithms like random forests or neural networks on datasets of known pyrazole and pyridine compounds, researchers can build models to predict:
Physicochemical Properties: Solubility, stability, and partition coefficients. researchgate.net
Catalytic Activity: The potential efficacy of its metal complexes in specific reactions.
Biological Activity: Affinity for specific non-clinical biological targets. researchgate.net
Material Properties: Band gap energy and formation energy for applications in electronics. researchgate.net
This predictive power enables high-throughput virtual screening of a vast chemical space of potential derivatives, allowing scientists to prioritize the synthesis of only the most promising candidates. dtu.dk
Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The most profound advancements for this compound will emerge from multidisciplinary research that integrates chemistry, biology, and materials science. The compound's versatile structure makes it a prime candidate for projects that span these fields.
An exemplary multidisciplinary project could involve:
AI-Driven Design: Using machine learning to predict a derivative with optimal properties for a specific application, such as high affinity for a cancer-related kinase and suitable characteristics for integration into a nanocarrier. mdpi.comarxiv.org
Sustainable Synthesis: Employing green chemistry principles to develop an efficient and environmentally friendly route to the AI-predicted molecule. scielo.org.co
Biological Validation: Conducting in vitro assays to confirm the compound's mechanism of action and interaction with its intended biological target. nih.govnih.gov
Materials Integration: Incorporating the validated molecule into a functional material, such as a nanoparticle-based drug delivery system or a biosensor, leveraging its unique chemical handles for attachment and its specific biological function.
This integrated approach, where computational prediction informs chemical synthesis, which in turn enables biological study and material application, represents the frontier of research for functional molecules like this compound.
Conclusion
Summary of Key Academic Contributions and Discoveries
Research into 2-(1-benzyl-1H-pyrazol-3-yl)pyridine has yielded significant contributions primarily within the domain of coordination chemistry. The compound is recognized as a versatile bidentate chelating ligand, adept at forming stable complexes with a variety of transition metals. Key discoveries have centered on the synthesis and characterization of its metal complexes, including those with copper(II), zinc(II), and ruthenium(II). researchgate.net Studies on analogous 2-(pyrazol-3-yl)pyridine systems have demonstrated that the pyrazole (B372694) and pyridine (B92270) nitrogen atoms coordinate effectively with metal centers, creating stable and well-defined geometries. nih.govmdpi.com
A major academic contribution lies in the exploration of the catalytic capabilities of these metal complexes. For instance, iridium(III) complexes of similar 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze the dehydrogenation of formic acid. nih.gov Furthermore, related zinc(II) complexes have demonstrated catalytic activity in the oxidation of benzyl (B1604629) alcohol. semanticscholar.org The benzyl group on the pyrazole nitrogen in the title compound influences the steric and electronic properties of the ligand, allowing for fine-tuning of the catalytic and photophysical properties of its metal complexes. Discoveries related to the photoluminescence of copper(I) complexes with similar pyridine-pyrazole ligands highlight their potential in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). mdpi.com
Reiteration of the Broader Impact of Research on this compound
The study of this compound and its derivatives extends beyond fundamental coordination chemistry, impacting several applied scientific fields. The development of its metal complexes as catalysts has a broader impact on green chemistry and industrial synthesis, offering potential pathways for efficient chemical transformations under mild conditions. nih.govsemanticscholar.org The insights gained from its coordination behavior contribute to the rational design of new, more efficient catalysts for a range of reactions.
In materials science, the investigation of the photophysical properties of complexes derived from this ligand scaffold is significant. The ability of related copper complexes to exhibit luminescence paves the way for their use in advanced materials for lighting and display technologies. mdpi.com Moreover, the foundational pyrazole and pyridine heterocyclic structures are known to be important in energy applications. Pyridine-based polymers are explored for high-temperature proton exchange membranes in fuel cells, and pyridine derivatives are used to enhance the efficiency of perovskite solar cells. pharmatutor.orgacs.orgacs.org While not yet specifically documented for the title compound, its structural motifs suggest a potential avenue for future exploration in these areas. The well-established and diverse biological activities of pyrazole-containing compounds, ranging from anti-inflammatory to kinase inhibition, also place this ligand and its complexes as compounds of interest for future research in medicinal chemistry. nih.govnih.govnih.gov
Concluding Remarks on the Future Trajectory of Research in this Field
The future of research on this compound is poised for expansion into more specialized and application-driven areas. A primary trajectory will likely involve the synthesis and characterization of a broader array of metal complexes, incorporating a wider range of transition metals and lanthanides to explore novel magnetic, electronic, and optical properties. Detailed investigation into the mechanisms of the catalytic reactions these complexes facilitate will be crucial for optimizing their performance and selectivity.
A significant avenue for future work lies in the systematic exploration of their photophysical characteristics. This includes detailed studies of quantum yields, emission lifetimes, and stability, which are essential for evaluating their true potential in OLEDs and as sensors. Computational studies, such as Density Functional Theory (DFT), will play a pivotal role in predicting the properties of new derivatives and in understanding the structure-property relationships that govern their function. researchgate.net
Finally, a dedicated exploration of the biological activities of this compound and its metal complexes is a logical and promising next step. Screening for antimicrobial, anticancer, and enzyme-inhibitory activities could uncover new potential therapeutic agents, building on the known pharmacological importance of the pyrazole scaffold. pharmatutor.orgnih.gov This multi-pronged approach, combining synthetic chemistry, materials science, and biological evaluation, will ensure that the study of this versatile compound continues to yield impactful scientific discoveries.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine, and what critical reaction parameters must be controlled?
- Methodology : The compound is synthesized via condensation reactions between pyrazole and pyridine derivatives. Key steps include:
- Benzylation of pyrazole using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-benzyl group.
- Coupling the benzyl-pyrazole intermediate with a pyridine derivative via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Critical parameters: Reaction temperature (70–110°C), anhydrous conditions, and stoichiometric control of the benzyl halide to avoid over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor by TLC and NMR .
Q. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks for pyrazole (δ 6.5–7.5 ppm) and pyridine (δ 8.0–8.5 ppm) protons confirm connectivity.
- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate the heterocyclic framework.
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 236.3 (C₁₅H₁₃N₃) confirms the molecular formula .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 10.6325 Å, b = 5.7775 Å, c = 19.572 Å, and β = 98.426° resolves bond angles and torsional conformations .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; the compound may irritate skin and mucous membranes.
- Storage : Keep in airtight containers at 4°C, away from light and moisture.
- Disposal : Follow institutional guidelines for organic waste. Incineration with afterburner and scrubber is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Strategies :
- SHELX Refinement : Use SHELXL for high-resolution data to refine atomic positions and occupancy factors. For twinned crystals, employ the TWIN/BASF commands .
- Disorder Modeling : Split atoms into multiple sites (e.g., benzyl group rotamers) and apply restraints to ADPs (anisotropic displacement parameters).
- Validation Tools : Check R-factors (R₁ < 0.05), residual electron density (<0.5 eÅ⁻³), and PLATON alerts for missed symmetry .
- Case Study : A derivative with ambiguous benzyl orientation was resolved using Hirshfeld surface analysis, confirming C-H···π interactions stabilizing the conformation .
Q. What experimental approaches characterize the coordination behavior of this compound with transition metals?
- Synthesis of Complexes : React the ligand with metal salts (e.g., CuCl₂, Fe(acac)₃) in ethanol under reflux. Monitor by UV-Vis for ligand-to-metal charge transfer (LMCT) bands (λ = 400–600 nm).
- Analytical Techniques :
- X-ray Diffraction : Determines binding mode (e.g., κ²-N,N for pyrazole-pyridine coordination).
- Magnetic Susceptibility : SQUID magnetometry reveals spin states (e.g., high-spin Fe³+ with μₑff ≈ 5.9 µB).
- EPR : Detects Cu²+ complexes (g∥ ≈ 2.2, g⊥ ≈ 2.0) .
- Example : The ligand formed a tridentate complex with Zn²+ via pyrazole-N, pyridine-N, and benzyl π-interactions, confirmed by EXAFS .
Q. How do substituents on the benzyl group affect the electronic properties of this compound in catalysis?
- DFT Studies : Electron-withdrawing groups (e.g., -NO₂) reduce ligand basicity, lowering metal-ligand bond strength (Mulliken charge analysis: Δq ≈ 0.2 e).
- Experimental Validation : Cyclic voltammetry of Co complexes shows shifted redox potentials (ΔE ≈ 150 mV for -OCH₃ vs. -CF₃ derivatives).
- Catalytic Impact : Electron-rich ligands enhance turnover in Pd-catalyzed C-C coupling (e.g., Suzuki reactions: 92% yield with -CH₃ vs. 68% with -Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
